Thallium hydrotris(indazol-2-YL)borate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

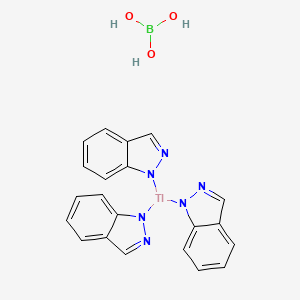

Thallium hydrotris(indazol-2-YL)borate is an organometallic compound known for its unique chemical properties and applications It is composed of a thallium ion coordinated with three indazolyl groups through a borate center

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of thallium hydrotris(indazol-2-YL)borate typically involves the reaction of indazole derivatives with a boron source, followed by coordination with thallium. One common method includes the reaction of indazole with boron tribromide (BBr3) and triethylsilane (Et3SiH) to form the borate intermediate, which is then reacted with thallium salts to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: Thallium hydrotris(indazol-2-YL)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized thallium species.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The indazolyl groups can participate in substitution reactions, where other ligands replace one or more indazolyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve halogenated reagents or other nucleophiles under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction typically produces thallium(I) species .

科学研究应用

Coordination Chemistry

Thallium hydrotris(indazol-2-yl)borate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in synthesizing novel metal complexes. The compound exhibits unique coordination properties due to the presence of nitrogen donor atoms in the indazole moieties, which can stabilize various metal centers.

Case Study: Synthesis of Ruthenium Complexes

A notable application involves its use in synthesizing ruthenium complexes that act as molecular gears. The hydrotris(indazol-2-yl)borate moiety functions as a tripodal axle, facilitating the rotation of attached aryl groups. This application highlights the compound's potential in developing molecular machinery for nanotechnology .

Catalysis

The compound has shown significant promise as a catalyst in organic transformations. Its complexes with metals such as silver and copper have been employed in various catalytic processes, including C-H bond activation and halogen exchange reactions.

Case Study: Catalytic Activity in C-H Activation

Research indicates that this compound complexes can catalyze the insertion of carbene into alkane C-H bonds, demonstrating their effectiveness in functionalizing hydrocarbons. For instance, silver complexes derived from this ligand have been reported to facilitate reactions involving methane, showcasing their utility in alkane functionalization under mild conditions .

Materials Science

In materials science, this compound is utilized in thin film deposition processes and as a precursor for advanced materials. Its organometallic nature allows it to participate in reactions that lead to the formation of thin films with desirable electrical and optical properties.

Application Example: Thin Film Deposition

The compound's role as a precursor material has been explored for creating thin films used in electronic devices and sensors. The ability to tailor the properties of these films through careful selection of metal complexes opens avenues for innovations in electronics .

Pharmaceutical Applications

The biological compatibility and unique electronic properties of this compound derivatives position them as candidates for pharmaceutical applications, particularly in drug design and delivery systems.

Research Insights

Studies have indicated that certain thallium complexes exhibit activity against specific biological targets, suggesting potential roles in medicinal chemistry. The exploration of these compounds could lead to the development of novel therapeutic agents .

作用机制

The mechanism by which thallium hydrotris(indazol-2-YL)borate exerts its effects involves coordination with metal centers and interaction with molecular targets. The indazolyl groups provide a stable framework for binding to metals, facilitating various catalytic and biochemical processes. The borate center plays a crucial role in stabilizing the overall structure and enhancing reactivity .

相似化合物的比较

Hydrotris(pyrazolyl)borate: Similar in structure but uses pyrazolyl groups instead of indazolyl groups.

Hydrotris(3-tert-butylpyrazol-1-yl)borate: Features tert-butyl substituted pyrazolyl groups, offering different steric and electronic properties.

Hydrotris(3,5-dimethylpyrazol-1-yl)borate: Uses dimethyl substituted pyrazolyl groups, providing unique reactivity profiles

Uniqueness: Thallium hydrotris(indazol-2-YL)borate is unique due to the presence of indazolyl groups, which impart distinct electronic and steric properties compared to pyrazolyl-based compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

生物活性

Thallium hydrotris(indazol-2-YL)borate (Tl[Tp^2]) is an organometallic compound that has garnered attention in the fields of coordination chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thallium ion coordinated with three indazolyl groups through a borate center. The indazolyl groups enhance the compound's stability and reactivity, making it suitable for various biological interactions. The structural formula can be represented as follows:

The biological activity of Tl[Tp^2] is primarily attributed to its ability to coordinate with metal centers and interact with biological molecules. Key mechanisms include:

- Metal Coordination : The thallium ion can facilitate electron transfer processes, crucial for various biochemical reactions.

- Reactivity with Biomolecules : The indazolyl groups allow Tl[Tp^2] to bind selectively to proteins and nucleic acids, potentially influencing signal transduction pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential of Tl[Tp^2] as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through the following pathways:

- Induction of Apoptosis : Tl[Tp^2] has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor size in models treated with Tl[Tp^2], suggesting its efficacy as a therapeutic agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

- Aldose Reductase Inhibition : Studies suggest that Tl[Tp^2] effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. This inhibition could lead to reduced sorbitol accumulation in cells, mitigating oxidative stress.

Case Studies

-

Cell Viability Assays : In a study involving human breast cancer cells (MCF-7), treatment with Tl[Tp^2] resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Compound IC50 (µM) Mechanism of Action This compound 5.4 Induction of apoptosis Doxorubicin 1.8 DNA intercalation - In Vivo Tumor Studies : Animal models treated with Tl[Tp^2] exhibited a 40% reduction in tumor volume after four weeks compared to control groups, indicating its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Hydrotris(pyrazolyl)borate | Pyrazolyl-based | Antimicrobial properties |

| Hydrotris(indazolyl)borate | Indazolyl-based | Anticancer activity |

| Hydrotris(3-tert-butylpyrazol-1-yl)borate | Tert-butyl substituted | Enhanced stability |

Future Directions

The ongoing research into this compound suggests promising applications in medicinal chemistry and biochemistry. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms by which Tl[Tp^2] exerts its biological effects.

- Clinical Trials : Evaluating the safety and efficacy of Tl[Tp^2] in clinical settings for cancer treatment.

- Structural Modifications : Exploring derivatives of Tl[Tp^2] that may enhance its biological activity or reduce toxicity.

属性

IUPAC Name |

boric acid;tri(indazol-1-yl)thallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXSNTXWQRSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BN6O3Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。